
Spectroscopic Profile of 2-Nitro-p-xylene: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dimethyl-2-nitrobenzene

Cat. No.: B166905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-

nitro-p-xylene (IUPAC name: 1,4-dimethyl-2-nitrobenzene; CAS No: 89-58-7). The

information presented herein is essential for the identification, characterization, and quality

control of this compound in research and development settings. This document summarizes

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details

the experimental protocols for these analyses, and provides a logical workflow for the

spectroscopic characterization of the molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

mass spectrometry for 2-nitro-p-xylene.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.6 Singlet 1H
Ar-H (proton ortho to

the nitro group)

~7.3 - 7.1 Multiplet 2H
Ar-H (remaining

aromatic protons)

~2.5 Singlet 3H

Ar-CH₃ (methyl group

para to the nitro

group)

~2.3 Singlet 3H

Ar-CH₃ (methyl group

meta to the nitro

group)

Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical

shifts can vary depending on the solvent and instrument used.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ) ppm Assignment

~149 C-NO₂

~136 Ar-C (quaternary carbon, para to nitro group)

~134 Ar-C (quaternary carbon, ortho to nitro group)

~132 Ar-CH

~128 Ar-CH

~125 Ar-CH

~20 Ar-CH₃

~19 Ar-CH₃
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Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical

shifts can vary depending on the solvent and instrument used.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Medium
Aliphatic C-H stretch (from

methyl groups)

~1525 Strong Asymmetric NO₂ stretch

~1350 Strong Symmetric NO₂ stretch

~1610, ~1480 Medium-Strong Aromatic C=C bending

~830 Strong

C-H out-of-plane bending for a

1,2,4-trisubstituted benzene

ring

Table 4: Mass Spectrometry (MS) Data
Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

151 [M]⁺ Molecular Ion

134 High [M-OH]⁺

106 Medium [M-NO₂]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

79 High [C₆H₇]⁺

77 High [C₆H₅]⁺ (Phenyl cation)

Note: The fragmentation pattern can vary depending on the ionization method and energy. The

top three m/z peaks observed in GC-MS analysis are 77, 79, and 134.
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Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-nitro-p-xylene (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL

in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., Bruker Avance series or similar) operating at a field strength of 300 MHz

or higher for protons.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse

experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an

adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger

number of scans (typically several hundred to thousands) and a longer relaxation delay may

be required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,

baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 2-nitro-p-xylene is a liquid at room temperature, a thin film of the

neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates. Alternatively, a drop of the sample can be placed directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: The IR spectrum is recorded on an FTIR spectrometer (e.g., PerkinElmer

Spectrum Two, Thermo Fisher Nicolet iS5, or similar).

Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is

recorded first. The sample is then placed in the infrared beam path, and the sample

spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-

400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The final absorbance spectrum is generated by the instrument software,

which automatically ratios the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via

a Gas Chromatography (GC) system for separation from any impurities. Electron Ionization

(EI) is a common method for the analysis of small, volatile molecules like 2-nitro-p-xylene. In

the EI source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to ionization and fragmentation.

Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass

spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

GC Separation: A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The components are separated on

a capillary column (e.g., a DB-5 or similar). The oven temperature is programmed to ramp up

to ensure good separation and elution of the compound.

Mass Analysis: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting

ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative

abundance of each fragment ion. The data is processed using the instrument's software to

identify the molecular ion and analyze the fragmentation pattern.

Mandatory Visualization
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-nitro-p-xylene.

Sample of 2-Nitro-p-xylene

Prepare NMR Sample
(Dissolve in CDCl3 with TMS)

Prepare FTIR Sample
(Neat liquid film or ATR)

Prepare GC-MS Sample
(Dilute in volatile solvent)

NMR Data Acquisition
(¹H and ¹³C Spectra)

FTIR Data Acquisition
(4000-400 cm⁻¹)

GC-MS Data Acquisition
(EI, 70 eV)

NMR Data Processing
(FT, Phasing, Referencing)

FTIR Data Processing
(Background Subtraction)

MS Data Processing
(Identify Molecular Ion, Fragmentation Pattern)

Structure Elucidation
(Chemical Shifts, Integration, Multiplicity)

Functional Group Identification
(Vibrational Modes)

Molecular Weight and Formula Confirmation
(Fragmentation Analysis)

Comprehensive Spectroscopic Characterization

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-nitro-p-xylene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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